molecular formula C4H2ClFN2 B7635882 2-Chloro-3-fluoropyrazine

2-Chloro-3-fluoropyrazine

Cat. No. B7635882
M. Wt: 132.52 g/mol
InChI Key: YDEMTNWBDGMALA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-fluoropyrazine is a chemical compound that belongs to the pyrazine family. It is widely used in scientific research due to its unique properties and potential applications. This compound has a molecular formula of C4H2ClFN2 and a molecular weight of 128.53 g/mol.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoropyrazine is not well understood. However, it is believed to act as a nucleophile in various reactions. It can also undergo electrophilic substitution reactions due to the presence of a fluorine atom at the 3-position.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is believed to have low toxicity and is not considered to be harmful to human health.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-3-fluoropyrazine in lab experiments include its high purity, low toxicity, and ease of synthesis. However, the limitations include its limited solubility in water and some organic solvents.

Future Directions

There are several future directions for research on 2-Chloro-3-fluoropyrazine. One potential area of research is the development of new pharmaceuticals and agrochemicals based on this compound. Additionally, the use of this compound in the development of new materials, such as organic semiconductors and dyes, could be an interesting area of research. Further studies are also needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
In conclusion, this compound is a versatile compound with various scientific research applications. Its unique properties make it a valuable building block in the synthesis of various pharmaceuticals, agrochemicals, and materials. Further research is needed to fully understand the mechanism of action and the potential applications of this compound.

Synthesis Methods

The synthesis method of 2-Chloro-3-fluoropyrazine involves the reaction of 2,3-dichloropyrazine with potassium fluoride and copper(I) iodide in N,N-dimethylformamide (DMF) at 150°C. This reaction results in the formation of this compound with a yield of 80-90%. This method is efficient and widely used in the synthesis of this compound.

Scientific Research Applications

2-Chloro-3-fluoropyrazine has various scientific research applications. It is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a precursor in the synthesis of various heterocyclic compounds. Additionally, it is used in the development of new materials, such as organic semiconductors and dyes.

properties

IUPAC Name

2-chloro-3-fluoropyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2/c5-3-4(6)8-2-1-7-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEMTNWBDGMALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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